Cas no 96839-29-1 (przewaquinone C)
przewaquinone C structure
Product Name:przewaquinone C
CAS No:96839-29-1
MF:C18H16O4
MW:296.317245483398
CID:1002057
PubChem ID:126071
Update Time:2024-10-25
przewaquinone C Chemical and Physical Properties
Names and Identifiers
-
- przewaquinone C
- 6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- FS-6997
- AKOS040734011
- DTXSID90914288
- SCHEMBL16152326
- Tanshinol B
- 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- 96839-29-1
- 189290-30-0
- Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-6-hydroxy-1,6-dimethyl-
- CS-0081163
- G89248
- 6-hydroxy-1,6-dimethyl-7H,8H,9H-phenanthro[1,2-b]furan-10,11-dione
- HY-123080
-
- Inchi: 1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3
- InChI Key: JVRKHBLVECIWMZ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(OC=C2C)C2C=CC3C(C)(O)CCCC=3C=2C1=O
Computed Properties
- Exact Mass: 296.10485899g/mol
- Monoisotopic Mass: 296.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Color/Form: Powder
przewaquinone C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79940-5mg |
Przewaquinone C |
96839-29-1 | 5mg |
¥6002.0 | 2021-09-08 |
przewaquinone C Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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